4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine
Overview
Description
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is 1S/C10H15ClN4/c1-8-6-15(4-3-14(8)2)10-5-9(11)12-7-13-10/h5,7-8H,3-4,6H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Physical And Chemical Properties Analysis
4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is a liquid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.
Scientific Research Applications
Molecular Structure and Interactions
4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine is a pyrimidine derivative, a class of compounds known for their presence in DNA and RNA as nitrogenous bases. These compounds exhibit significant interactions through hydrogen bonding, crucial for drug action and molecular recognition in pharmaceuticals. For instance, studies have shown that different tautomeric forms of aminopyrimidine salts can lead to distinct molecular arrangements and hydrogen bonding patterns, affecting their physical properties and potential drug interactions (Rajam et al., 2017).
Synthesis and Characterization
The synthesis pathways of pyrimidine derivatives are critical for their application in various fields, including medicinal chemistry. Efficient synthetic methods allow for the production of compounds like 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine, which can serve as intermediates or active compounds in pharmaceuticals. For example, the synthesis of related pyrimidine compounds has been optimized for better yields, indicating the importance of synthetic strategies in the development of pyrimidine-based drugs and chemicals (Shan Hou et al., 2016).
Pharmacological and Biological Activities
Pyrimidine derivatives are notable for their diverse pharmacological activities. The structural versatility of these compounds allows for the design of molecules with targeted biological activities, such as anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of pyrimidine scaffolds in drug discovery (Rahmouni et al., 2016).
Material Science and Optoelectronics
Pyrimidine derivatives also find applications in material science, particularly in the development of compounds with non-linear optical (NLO) properties. These compounds are essential for various high-tech applications, including optoelectronics and photonics. Studies have explored the electronic and optical properties of thiopyrimidine derivatives, providing insights into their potential use in advanced technological applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Biochemical Pathways
Pyrimidine derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Safety and Hazards
The safety information for 4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
4-chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-8-6-15(4-3-14(8)2)10-5-9(11)12-7-13-10/h5,7-8H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUAVIFXBYKVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3,4-dimethylpiperazin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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